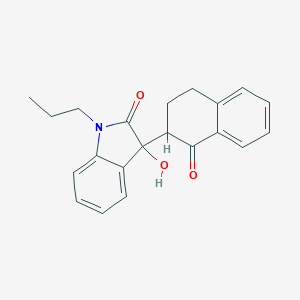
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one, commonly known as HPP-12, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPP-12 belongs to the class of indole-2-ones and is a potent inhibitor of protein-protein interactions.
Wirkmechanismus
HPP-12 exerts its biological activity through the inhibition of protein-protein interactions. Specifically, HPP-12 binds to the hydrophobic pocket of the target protein, disrupting the interaction between the target protein and its binding partner. This results in the inhibition of downstream signaling pathways and biological processes.
Biochemical and Physiological Effects:
HPP-12 has been shown to have a range of biochemical and physiological effects. In cancer cells, HPP-12 induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In viral infections, HPP-12 inhibits viral replication by disrupting the interaction between the viral protein and its host cell partner. In neurodegenerative diseases, HPP-12 has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of HPP-12 is its potency and specificity for protein-protein interactions. HPP-12 has been shown to be effective at low concentrations, making it a useful tool for studying protein-protein interactions in vitro and in vivo. However, one limitation of HPP-12 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of HPP-12. One area of interest is the development of HPP-12 analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of new protein-protein interactions that can be targeted by HPP-12 and its analogs. Additionally, the therapeutic potential of HPP-12 in other diseases, such as autoimmune disorders and metabolic diseases, should be explored. Finally, the use of HPP-12 in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Synthesemethoden
The synthesis of HPP-12 involves the reaction of 2,3,4,5-tetrahydronaphthalene-1,4-dione and 1-propylindole-2,3-dione in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
HPP-12 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. HPP-12 has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its binding partner Max, leading to the suppression of tumor growth. Additionally, HPP-12 has been found to inhibit the replication of the hepatitis C virus by disrupting the interaction between the viral NS5A protein and its host cell partner. HPP-12 has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C21H21NO3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-propylindol-2-one |
InChI |
InChI=1S/C21H21NO3/c1-2-13-22-18-10-6-5-9-16(18)21(25,20(22)24)17-12-11-14-7-3-4-8-15(14)19(17)23/h3-10,17,25H,2,11-13H2,1H3 |
InChI-Schlüssel |
OZWTVDJXHBNDFT-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)
![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272091.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272098.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)